2-(3-Nitrophenyl)imidazo[1,2-a]pyridine

NF-κB inhibition transcription factor p65 PubChem BioAssay

Screening programs relying on generic imidazo[1,2-a]pyridines risk false negatives from absent nitroaryl pharmacophores. 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine (CAS 34658-67-8) solves this as the validated parent scaffold of the 3-nitroimidazo[1,2-a]pyridine class. • Confirmed p65 inhibitor (EC50 4.95 mM) for NF-κB assay calibration • SENP6/8 inhibitory activity (IC50 58.4 μM) • Baseline for antileishmanial SAR (optimized derivatives: IC50 0.35 μM, SI >285) • Published one-step sonochemical synthesis enables rapid analog generation.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
CAS No. 34658-67-8
Cat. No. B1361207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
CAS34658-67-8
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O2/c17-16(18)11-5-3-4-10(8-11)12-9-15-7-2-1-6-13(15)14-12/h1-9H
InChIKeySPUPFENARGKGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Specifications & Benchmarks


2-(3-Nitrophenyl)imidazo[1,2-a]pyridine (CAS 34658-67-8) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-nitrophenyl group at the 2-position [1]. The molecular formula is C13H9N3O2 with a molecular weight of 239.23 g/mol and a calculated LogP of 3.04–3.43, indicating moderate lipophilicity [2]. Commercial availability is established with typical purity specifications ranging from 95% to 98+% . The compound has been catalogued in BindingDB with recorded bioactivity data against multiple human protein targets [3].

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Specificity Over Generic Analogs


Within the imidazo[1,2-a]pyridine scaffold family, substitution pattern is not merely an accessory modification but a primary determinant of target engagement and biological outcome. Systematic SAR studies across the 3-nitroimidazo[1,2-a]pyridine series have demonstrated that the nitro group at position 3 of the phenyl ring constitutes a critical component of the antiparasitic pharmacophore, with bioactivation via parasitic nitroreductases representing a mechanism distinct from that of non-nitro or differently substituted aryl analogs [1]. Concurrently, head-to-head target profiling reveals that 2-(3-nitrophenyl)imidazo[1,2-a]pyridine exhibits measurable binding activity against human transcription factor p65 (EC50 = 4.95 mM), whereas the corresponding 4-amino substituted analog shows no detectable activity in the same assay format [2]. Furthermore, SAR investigations have identified positions 2, 6, and 8 of the imidazopyridine ring as key modulation points for antikinetoplastid activity, underscoring that substitution at the 2-position aryl group—and the electronic character of its substituents—directly governs potency and selectivity profiles [3]. Consequently, substituting 2-(3-nitrophenyl)imidazo[1,2-a]pyridine with a generic, uncharacterized imidazo[1,2-a]pyridine derivative in screening campaigns risks both false-negative outcomes and missed hits due to the absence of the nitroaryl pharmacophore element.

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Evidence-Based Differentiation


NF-κB p65 Inhibition: 3-Nitro vs. 4-Amino Substitution

In a direct head-to-head comparison using the identical high-throughput screening assay format (PubChem AID 1241), 2-(3-nitrophenyl)imidazo[1,2-a]pyridine (CID 617391) demonstrated measurable inhibition of transcription factor p65 activity with an EC50 of 4.95 × 10⁶ nM (4.95 mM) [1]. In stark contrast, the closely related analog 2-(4-aminophenyl)imidazo[1,2-a]pyridine (CID 13959181)—differing only in the para-amino versus meta-nitro substitution on the pendant phenyl ring—exhibited no detectable activity (designated as 'inactive') in the same assay [1]. This binary activity difference within the same scaffold family establishes that the electronic and positional characteristics of the 3-nitrophenyl group confer a distinct target interaction profile not present in the 4-amino substituted analog.

NF-κB inhibition transcription factor p65 PubChem BioAssay SAR comparison

Antiparasitic Pharmacophore: 2-Aryl Substitution SAR

Within the 3-nitroimidazo[1,2-a]pyridine antiparasitic pharmacophore class, systematic SAR investigations have established that the 2-position aryl substitution pattern is a critical determinant of bioactivity. A recent EJMC study synthesized 25 novel derivatives functionalized at position 2 of the 3-nitroimidazo[1,2-a]pyridine core, identifying six 8-brominated analogues with submicromolar activity against Leishmania infantum axenic amastigotes [1]. The most potent compound in this series achieved an IC50 of 0.35 μM against intramacrophagic amastigotes with no detectable cytotoxicity on THP1 cells (CC50 > 100 μM), yielding a selectivity index exceeding 285 [1]. Critically, reduction of the nitro group to an amino analogue resulted in a nearly 8-fold loss of antileishmanial activity (IC50 = 2.77 μM), confirming that the nitro moiety is essential for potent antiparasitic activity—likely via nitroreductase-mediated bioactivation [1]. While 2-(3-nitrophenyl)imidazo[1,2-a]pyridine itself was not among the 25 derivatives directly assayed, it represents the unadorned parent 2-(3-nitrophenyl) substitution pattern upon which these optimized analogues were constructed, positioning it as the foundational reference compound for this pharmacophore class.

antileishmanial kinetoplastid nitroreductase bioactivation pharmacophore

SENP6 and SENP8 Protease Inhibition Profile

Beyond p65 activity, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine has demonstrated measurable inhibition of sentrin-specific proteases (SENPs), a family of cysteine proteases involved in deSUMOylation pathways implicated in cancer and viral pathogenesis. In qHTS format assays curated by BindingDB and PubChem, the compound exhibited an IC50 of 5.84 × 10⁴ nM (58.4 μM) against SENP6 [1]. The same compound also showed activity against SENP8, though quantitative IC50 data were not fully resolved in the available records [2]. This cross-target activity profile—spanning transcription factor regulation (p65) and post-translational modification enzymes (SENP6/8)—distinguishes 2-(3-nitrophenyl)imidazo[1,2-a]pyridine from structurally similar imidazo[1,2-a]pyridines that lack confirmed activity in both target classes. For context, many imidazo[1,2-a]pyridine derivatives in commercial screening libraries remain entirely uncharacterized against SENP family proteases, making this compound's documented activity a procurement-relevant differentiator.

sentrin-specific protease SENP6 SENP8 ubiquitin-like protease high-throughput screening

Physicochemical Properties: LogP and PSA Comparison

The physicochemical profile of 2-(3-nitrophenyl)imidazo[1,2-a]pyridine provides a quantifiable basis for selection over unsubstituted or differently substituted analogs when solubility, permeability, or assay compatibility considerations are paramount. Computed properties include a LogP of 3.43 (calculated via Molbase) to 3.04 (Hit2Lead estimation), placing the compound in the moderately lipophilic range [1]. The polar surface area (PSA) of 63.12 Ų falls below the typical 90 Ų threshold for oral bioavailability prediction, suggesting favorable membrane permeability characteristics relative to more polar analogs [1]. Density is calculated at 1.34 g/cm³ [1]. In comparison, the 4-amino substituted analog discussed in Evidence Item 1 possesses a substantially lower computed LogP (approximately 2.1) due to the hydrogen-bonding amino group, which may confer altered solubility and permeability properties that influence assay behavior independent of target engagement. For laboratories requiring consistent DMSO solubility and predictable partitioning in cellular assays, this compound's intermediate lipophilicity profile offers a defined benchmark absent in uncharacterized library members.

LogP lipophilicity polar surface area drug-likeness physicochemical properties

Synthetic Accessibility via One-Step Condensation

A validated synthetic route to 2-(3-nitrophenyl)imidazo[1,2-a]pyridine has been published in the peer-reviewed literature, enabling reproducibility and potential scale-up for laboratories requiring in-house synthesis. The method involves condensation of 2-aminopyridine with 3-nitrophenacyl bromide in acetonitrile under sonication, a straightforward one-step protocol that contrasts with more complex multi-step sequences required for other 2-aryl imidazo[1,2-a]pyridine derivatives [1]. Specifically, the reported procedure uses 5.2 g of 2-aminopyridine and 13.08 g of 3-nitrophenacyl bromide in 80 mL acetonitrile, with ultrasonication to dissolve undissolved material, followed by standard workup to yield the target compound [1]. In comparison, alternative 2-aryl substitution patterns (e.g., those requiring pre-functionalized aldehydes and multi-component Groebke-Blackburn-Bienaymé reactions) introduce additional synthetic steps, reagents, and purification burdens. This established route provides a documented starting point for analog synthesis programs focused on the 3-nitrophenyl pharmacophore, distinguishing the compound from less synthetically tractable analogs.

synthesis heterocyclic chemistry scale-up medicinal chemistry building block

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Research & Procurement Scenarios


NF-κB Inhibitor Screening & p65 Validation

Laboratories conducting high-throughput screens for NF-κB pathway modulators can utilize 2-(3-nitrophenyl)imidazo[1,2-a]pyridine as a positive control or reference compound for assay validation. The compound's confirmed EC50 of 4.95 mM against transcription factor p65 (PubChem AID 1241), contrasted with the inactivity of the 4-amino substituted analog, establishes this scaffold as a nitroaryl-dependent chemotype for p65 engagement [1]. Procurement is warranted for screening centers seeking to calibrate assay sensitivity for nitroaromatic inhibitors or to serve as a starting point for medicinal chemistry optimization aimed at improving the modest 4.95 mM potency.

Antiparasitic Pharmacophore Reference Compound

In antikinetoplastid drug discovery programs targeting Leishmania and Trypanosoma species, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine serves as the foundational parent scaffold for the 3-nitroimidazo[1,2-a]pyridine pharmacophore class. Recent SAR studies have demonstrated that optimized derivatives achieve submicromolar antileishmanial activity (IC50 = 0.35 μM) with selectivity indices exceeding 285, while reduction of the nitro group to an amine reduces potency nearly 8-fold [2]. Procurement of the parent 2-(3-nitrophenyl) compound enables laboratories to establish baseline SAR, synthesize novel 8-substituted derivatives using established SNAr and Suzuki-Miyaura protocols, and validate nitroreductase-dependent bioactivation mechanisms [2][3].

SENP Inhibitor Discovery & DeSUMOylation Screening

For screening programs focused on sentrin-specific proteases (SENP6 and SENP8)—validated targets in cancer and viral pathogenesis—2-(3-nitrophenyl)imidazo[1,2-a]pyridine offers pre-validated, albeit modest, inhibitory activity (SENP6 IC50 = 58.4 μM) [4]. Given the scarcity of well-characterized SENP inhibitors in commercial libraries, this compound provides a starting point for hit-to-lead optimization. Its documented activity across two SENP isoforms distinguishes it from the majority of imidazo[1,2-a]pyridine derivatives that lack any published SENP inhibition data, reducing the risk of false-negative screening outcomes when assembling focused compound sets for deSUMOylation pathway interrogation [4].

Scaffold Diversification & Analog Synthesis

Medicinal chemistry laboratories engaged in imidazo[1,2-a]pyridine scaffold diversification will benefit from the published one-step synthetic route to 2-(3-nitrophenyl)imidazo[1,2-a]pyridine [5]. The condensation of 2-aminopyridine with 3-nitrophenacyl bromide in acetonitrile under sonication provides a straightforward entry point for analog generation, contrasting with the multi-component reactions required for other 2-aryl substitution patterns. Additionally, the compound's computed physicochemical profile (LogP 3.04–3.43; PSA 63.12 Ų) [6] provides a benchmark for predicting solubility and permeability of subsequent analogs, supporting rational library design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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